
1,9-DIBROMONONANE-D18
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Overview
Description
1,9-Dibromononane-D18 is a deuterium-labeled derivative of 1,9-Dibromononane. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C9D18Br2, and it has a molecular weight of 304.16 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dibromononane-D18 can be synthesized through the bromination of nonane-D18. The process involves the following steps:
Deuteration of Nonane: Nonane is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Bromination: The deuterated nonane is then reacted with bromine (Br2) under controlled conditions to introduce bromine atoms at the 1 and 9 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Deuterium Exchange: Large quantities of nonane are treated with deuterium gas in the presence of a catalyst to achieve complete deuteration.
Chemical Reactions Analysis
1,9-Dibromononane-D18 undergoes various chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Conditions: These reactions typically occur in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Elimination Reactions
Dehydrohalogenation: this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) are commonly used.
Conditions: The reaction is carried out at high temperatures to facilitate the elimination of hydrogen bromide (HBr).
Major Products
Substitution Products: Depending on the nucleophile, products such as 1,9-dihydroxynonane-D18 or 1,9-dicyanononane-D18 can be formed.
Elimination Products: Alkenes such as 1,8-nonadiene-D18 are typical products of elimination reactions.
Scientific Research Applications
1,9-Dibromononane-D18 has several applications in scientific research:
Chemistry
Tracer Studies: Used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Isotope Effects: Helps in understanding isotope effects in chemical reactions.
Biology and Medicine
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to track the distribution and breakdown of drugs in the body.
Metabolic Studies: Used in metabolic studies to understand the fate of compounds in biological systems.
Industry
Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Environmental Analysis: Acts as an internal standard in environmental analysis to quantify pollutants.
Mechanism of Action
The mechanism of action of 1,9-Dibromononane-D18 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule allow for precise tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application, such as drug metabolism or environmental analysis. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of compounds, providing insights into their behavior in biological systems .
Comparison with Similar Compounds
1,9-Dibromononane-D18 can be compared with other similar compounds, such as:
1,9-Dibromononane: The non-deuterated version, which lacks the deuterium labeling but has similar chemical properties.
1,5-Dibromopentane: A shorter chain α,ω-dibromoalkane with five carbon atoms, used in similar applications but with different physical properties.
1,10-Dibromodecane: A longer chain α,ω-dibromoalkane with ten carbon atoms, offering different reactivity and applications.
Biological Activity
1,9-Dibromononane-D18 is a deuterated analog of 1,9-dibromononane, a compound that has garnered interest in various fields, including organic chemistry and pharmacology. This article focuses on the biological activity of this compound, examining its effects on biological systems, potential applications, and relevant research findings.
- Molecular Formula : C₉H₁₈Br₂
- Molecular Weight : 286.05 g/mol
- CAS Number : 4549-33-1
- Appearance : Colorless to light yellow liquid
- Boiling Point : 288 °C
- Melting Point : -2 °C
- Purity : >97% (GC)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its interactions with biological molecules and potential therapeutic applications. The deuterium labeling enhances the compound's stability and tracking in biological systems.
This compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar brominated compounds have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature of dibromononanes suggests they may interact with cell membranes, influencing membrane fluidity and permeability.
- Reactive Species Formation : Brominated compounds can generate reactive oxygen species (ROS), which may lead to oxidative stress in cells.
Case Studies
- Antimicrobial Activity :
- Cytotoxicity Assays :
- Molecular Tracking Studies :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,9-DIBROMONONANE-D18 with high isotopic purity in laboratory settings?
- Methodological Answer : Synthesis typically involves bromination of deuterated nonane precursors (e.g., nonane-D18) using brominating agents like PBr₃ or HBr under controlled conditions. Key steps include:
-
Deuterated Precursor Preparation : Use deuterated solvents (e.g., D₂O) and reagents to minimize proton contamination.
-
Reaction Optimization : Employ catalysts such as Cs₂CO₃ in DMF at 100–155°C to ensure complete bromination .
-
Purification : Column chromatography or recrystallization in deuterated solvents to isolate the product. Confirm isotopic purity via mass spectrometry .
Table 1: Example Synthesis Parameters
Parameter Condition Reference Catalyst Cs₂CO₃ Solvent DMF (deuterated) Temperature 100–155°C Purification Method Column chromatography
Q. How can researchers validate the structural and isotopic integrity of this compound using analytical techniques?
- Methodological Answer :
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Monitor retention indices (I = 1275) and isotopic clusters in mass spectra to confirm deuterium incorporation .
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR should show absence of proton signals, while ²H NMR confirms deuterium placement. Compare with non-deuterated analogs for reference .
Table 2: GC Parameters from NIST Data
Column Type Active Phase Temperature Retention Index (I) DB-5MS 5% Phenyl 100–300°C 1275
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in tightly sealed, deuterated solvent-compatible containers in ventilated areas. Avoid ignition sources .
- Waste Disposal : Segregate deuterated waste and consult specialized disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can mechanistic studies using this compound elucidate reaction pathways in cross-coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps. Use kinetic modeling (e.g., Eyring plots) to assess isotopic effects .
- Catalytic Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura couplings. Monitor deuterium retention in products via HRMS to infer bond-breaking steps .
Q. How should researchers address contradictions in isotopic labeling efficiency reported across studies?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in synthesis (e.g., solvent deuteration level, side reactions) using control experiments .
- Replication : Share raw data (e.g., GC-MS chromatograms, NMR spectra) via open-access platforms to enable cross-validation .
- Meta-Analysis : Compare isotopic purity thresholds across publications, adjusting for methodological variability (e.g., column type in GC analysis) .
Q. What strategies optimize the use of this compound in studying solvent isotope effects on reaction thermodynamics?
- Methodological Answer :
- Solvent Compatibility Testing : Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Measure thermodynamic parameters (ΔH, ΔS) via calorimetry .
- Computational Modeling : Pair experimental data with DFT calculations to simulate deuterium’s impact on reaction energy profiles .
Q. Key Considerations for Reporting
Properties
CAS No. |
150017-89-3 |
---|---|
Molecular Formula |
C9H18Br2 |
Molecular Weight |
304.161 |
IUPAC Name |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
SMILES |
C(CCCCBr)CCCCBr |
Synonyms |
1,9-DIBROMONONANE-D18 |
Origin of Product |
United States |
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